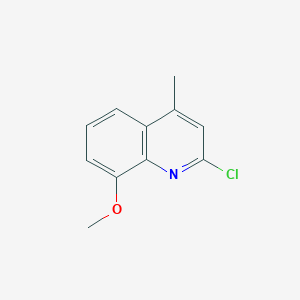

2-Chloro-8-methoxy-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-6-10(12)13-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPCWPGFFYFJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428665 | |

| Record name | 2-chloro-8-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89445-80-7 | |

| Record name | 2-chloro-8-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Transformations of 2 Chloro 8 Methoxy 4 Methylquinoline

Nucleophilic Substitution Reactions Involving the Chloro Group at Position 2

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the heterocyclic nitrogen atom. This reactivity is a cornerstone of the functionalization of this class of compounds.

A primary example of this is the reaction with hydrazine (B178648) hydrate (B1144303). When a related compound, 4-chloro-8-methylquinolin-2(1H)-one, is treated with hydrazine hydrate in refluxing ethanol (B145695), the chloro group is displaced to form the corresponding hydrazino derivative. mdpi.com Similarly, 2-chloro-8-methoxy-4-methylquinoline is expected to react with hydrazine to yield 2-hydrazinyl-8-methoxy-4-methylquinoline. This resulting hydrazinyl group is itself a versatile functional handle for further transformations.

The chloro group can also be displaced by other nitrogen-based nucleophiles, such as primary and secondary amines. For instance, the reaction of 2-chloroquinolines with amines is a well-established method for the synthesis of various substituted aminoquinolines. This reaction often proceeds readily, sometimes catalyzed by acid, to afford the corresponding 2-aminoquinoline (B145021) derivatives. researchgate.net

Furthermore, oxygen-based nucleophiles can also displace the C-2 chlorine. In a closely related analogue, 2-chloro-4-methyl-8-aminoquinoline, the chloro group is substituted by a methoxy (B1213986) group upon reaction with sodium methoxide (B1231860) in methanol, yielding 2-methoxy-4-methyl-8-aminoquinoline. acs.org This demonstrates the feasibility of introducing oxygenated substituents at this position.

The following table summarizes representative nucleophilic substitution reactions at the C-2 position of chloroquinolines.

| Nucleophile | Reagent Example | Product Type |

| Hydrazine | Hydrazine hydrate | 2-Hydrazinylquinoline |

| Amines | Primary/secondary amines | 2-Aminoquinoline |

| Alkoxides | Sodium methoxide | 2-Methoxyquinoline |

Electrophilic Aromatic Substitution Reactions of the Methoxy-Activated Quinoline Ring

The benzene (B151609) ring of the quinoline nucleus, often referred to as the carbocyclic ring, can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing substituents. In this compound, the powerful electron-donating methoxy group at the 8-position is the dominant activating group, directing incoming electrophiles primarily to the ortho and para positions relative to it, which are the 7- and 5-positions, respectively.

A relevant example is the nitration of 2-chloro-4-methylquinoline. Treatment of this compound with a nitrating agent results in the introduction of a nitro group onto the carbocyclic ring. acs.org While this analogue lacks the 8-methoxy group, it illustrates the susceptibility of the quinoline ring to electrophilic attack. For this compound, the presence of the activating methoxy group would be expected to facilitate this reaction and direct the substitution.

Halogenation is another key electrophilic aromatic substitution reaction. The halogenation of 8-substituted quinolines has been shown to be a viable synthetic route. researchgate.net The specific site of halogenation on the this compound ring would be predicted by the directing effects of the methoxy and methyl groups.

The table below outlines expected electrophilic aromatic substitution reactions.

| Reaction | Electrophile | Expected Major Products (Positions) |

| Nitration | NO₂+ | 5-Nitro and 7-Nitro derivatives |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | 5-Halo and 7-Halo derivatives |

Oxidation and Reduction Pathways of the Substituents and Core Structure

The substituents and the quinoline core of this compound can undergo both oxidation and reduction reactions. The 4-methyl group is a common site for oxidation. Strong oxidizing agents can convert the methyl group to a carboxylic acid. youtube.com For instance, the oxidation of methylquinolines can be achieved to produce the corresponding quinoline carboxylic acids.

The quinoline ring itself can be reduced under various conditions. Catalytic hydrogenation is a common method to reduce the heterocyclic ring of quinolines to the corresponding tetrahydroquinolines. This transformation alters the electronic and steric properties of the molecule significantly.

The chloro group at the 2-position is generally stable to typical reducing conditions that target the ring or other functional groups. However, under specific catalytic conditions, dehalogenation could potentially occur.

Further Functionalization and Derivatization Strategies of the Quinoline Core

The this compound scaffold can be further elaborated through a variety of synthetic strategies, often involving the introduction of new functional groups or the modification of existing ones.

A key derivatization pathway begins with the conversion of the 2-chloro group to a 2-hydrazinyl group, as described in section 3.1. The resulting 2-hydrazinyl-8-methoxy-4-methylquinoline possesses a nucleophilic amino group that can readily undergo condensation with aldehydes and ketones to form Schiff bases (hydrazones).

These Schiff bases are important intermediates for the synthesis of various heterocyclic systems. One notable reaction is their conversion to 2-azetidinones, also known as β-lactams. This is typically achieved through a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base such as triethylamine. derpharmachemica.comrjptonline.org This reaction sequence provides a pathway to novel quinoline-containing β-lactam structures.

The general synthetic sequence is outlined below:

Nucleophilic Substitution: this compound reacts with hydrazine hydrate to form 2-hydrazinyl-8-methoxy-4-methylquinoline.

Schiff Base Formation: The hydrazinyl derivative condenses with an aromatic aldehyde to yield a hydrazone.

Azetidinone Formation: The hydrazone undergoes cycloaddition with chloroacetyl chloride to form the corresponding 3-chloro-2-oxo-azetidinyl-quinoline derivative. orientjchem.org

While the parent compound, this compound, does not possess a carbaldehyde group, this functional group can be introduced onto the quinoline ring, most commonly at the 3-position, through reactions such as the Vilsmeier-Haack reaction on a suitable precursor. The resulting 2-chloroquinoline-3-carbaldehydes are highly versatile intermediates. rsc.orgnih.gov

The carbaldehyde group is highly reactive towards condensation reactions. For example, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) readily reacts with various anilines to form the corresponding Schiff bases (imines). rsc.org These imines can be subsequently reduced to the corresponding secondary amines. nih.gov

Furthermore, condensation with other nucleophiles, such as phenylhydrazine, also proceeds efficiently to form hydrazones. rsc.org These reactions highlight the utility of the formyl group in building more complex molecular architectures based on the quinoline core.

V. Structure Activity Relationship Sar Studies of 2 Chloro 8 Methoxy 4 Methylquinoline Analogs

Impact of Substitution Patterns on Biological Activity Profiles

The chlorine atom at the C-2 position significantly influences the electronic properties of the pyridine (B92270) ring within the quinoline (B57606) system. As an electron-withdrawing group, it can impact the reactivity of the scaffold and its ability to participate in crucial intermolecular interactions.

Research on a derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated that the introduction of a chlorine atom at the 2-position was a key factor in enhancing cytotoxic activity against colorectal cancer cells. acs.orgnih.gov This suggests that the 2-chloro substituent is an important feature for the anticancer effects of this class of compounds. acs.org The C-2 position is also a common site for synthetic modification, where the chlorine atom can act as a leaving group in nucleophilic substitution reactions to create further analogs. mdpi.com

However, the effect of a 2-chloro substituent is context-dependent. In studies on quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-withdrawing chlorine atom at the C-2 position resulted in a loss of activity. rsc.org This contrasts with analogs where an electron-donating methoxy (B1213986) group at the same position enhanced antimalarial capabilities, highlighting that the substituent's electronic effect must be complementary to the target's binding site to achieve the desired biological response. rsc.org

The methoxy group at the C-8 position on the benzene (B151609) portion of the quinoline ring is a critical determinant of biological activity, primarily through its ability to act as a hydrogen bond acceptor.

In studies of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, the 8-methoxy group was identified as a crucial substituent for potent cytotoxic effects. acs.orgnih.gov Molecular docking simulations revealed that the oxygen atom of the methoxy group can form a stable hydrogen bond with amino acid residues, such as lysine (B10760008), within the active site of protein targets like PI3KCA. acs.org This specific interaction can anchor the molecule in the binding pocket, leading to enhanced inhibitory activity.

Furthermore, studies on simpler 8-methoxyquinolines have shown strong antibacterial and antifungal properties. researchgate.net Quantitative structure-activity relationship (QSAR) analyses performed on various 8-methoxyquinoline (B1362559) derivatives confirm that their antitubercular activity can be successfully modeled based on their physicochemical and structural parameters. sphinxsai.comresearchgate.netiosrjournals.org This underscores the importance of the 8-methoxy group as a foundational element for conferring antimicrobial activities to the quinoline scaffold.

In the development of 8-aminoquinoline (B160924) antimalarials like primaquine, modification at the C-4 position has been explored. The introduction of a 4-methyl group in certain analogs was found to produce very high antimalarial activity, but this was often accompanied by significant toxicity. who.int This indicates that the C-4 position is sensitive to substitution and that even a small alkyl group can profoundly impact both efficacy and safety profiles. The steric hindrance provided by the 4-methyl group can also influence the metabolism of the compound, potentially blocking or slowing down metabolic pathways that could deactivate the molecule.

The biological profile of quinoline analogs can be fine-tuned by introducing a variety of other substituents onto the core structure. SAR studies have shown that both the type of functional group and its position are critical.

For instance, while a chlorine atom at C-2 can be beneficial for cytotoxicity, placing an electron-donating methoxy group (OCH₃) at the same position can enhance antimalarial activity in certain scaffolds. rsc.org On the benzene ring portion, the introduction of additional electron-withdrawing groups can have mixed effects. The addition of a nitro group at the C-5 position of 8-methoxyquinoline was found to decrease its antibacterial and antifungal efficacy compared to the parent compound. researchgate.net Conversely, in a series of 8-hydroxyquinoline (B1678124) analogs, the introduction of bromo or cyano groups at positions C-5 and C-7 led to potent antiproliferative activity against various cancer cell lines. researchgate.net In a different class of quinolones, the introduction of a fluorine atom at the C-6 position was a breakthrough that significantly broadened their antibacterial spectrum. mdpi.com

These findings collectively demonstrate that the quinoline scaffold is highly amenable to chemical modification, and its biological activity can be systematically modulated by altering the electronic and steric properties of its substituents.

Correlation Between Specific Structural Features and Modulated Biological Activities

Direct correlations between specific structural elements of quinoline analogs and their biological functions provide the clearest insights for rational drug design. These correlations are often established through comparative activity data and molecular modeling.

A prominent example is the demonstrated importance of the 2-chloro and 8-methoxy groups for anticancer activity. A synthetic indole-fused quinoline analog featuring these substituents was found to be 17 times more cytotoxic to HCT116 colorectal cancer cells than its parent compound, neocryptolepine (B1663133), which lacks these groups. nih.gov This strong positive correlation is further explained by molecular docking, which predicts that the 8-methoxy group acts as a key hydrogen bond acceptor in the target enzyme's active site. acs.org

The following table summarizes the cytotoxic activity of this analog compared to its parent compound.

| Compound | Key Substituents | Target Cell Line | IC₅₀ (μM) |

| Neocryptolepine (Parent) | None | HCT116 | ~5.95 |

| Compound 49 (Analog) | 2-Chloro, 8-Methoxy | HCT116 | 0.35 |

Data sourced from a study on synthetic indole-quinoline alkaloids. nih.gov

Further SAR studies on 8-substituted quinolines reveal how different functional groups at various positions correlate with anticancer activity. For example, evaluating bromo and cyano derivatives of 8-hydroxyquinoline against several cancer cell lines showed that specific substitution patterns result in potent antiproliferative effects.

The table below illustrates the correlation between the substitution pattern on the 8-hydroxyquinoline core and cytotoxic activity.

| Compound | Substitution | C6 (Rat Brain Tumor) IC₅₀ (µg/mL) | HeLa (Human Cervix Carcinoma) IC₅₀ (µg/mL) | HT29 (Human Colon Carcinoma) IC₅₀ (µg/mL) |

| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo | 6.7 | 10.4 | 11.2 |

| 7-Bromo-8-hydroxyquinoline | 7-Bromo | >50 | 25.6 | >50 |

| 7-Cyano-8-hydroxyquinoline | 7-Cyano | 15.2 | 19.4 | 19.8 |

| 5,7-Dicyano-8-hydroxyquinoline | 5,7-Dicyano | 10.3 | 11.1 | 10.8 |

Data derived from a study on bromo and cyano derivatives of 8-substituted quinolines. researchgate.net

These examples establish a clear link between the presence, position, and electronic nature of substituents on the quinoline scaffold and the resulting modulation of biological activity, providing a predictive foundation for the design of new therapeutic agents.

Vi. Investigation of Biological Activities and Mechanisms of Action in Vitro Studies of 2 Chloro 8 Methoxy 4 Methylquinoline Analogs

Antimicrobial Activity

Quinoline (B57606) derivatives are well-documented for their broad-spectrum antimicrobial properties, showing activity against diverse pathogens, including bacteria and fungi. nih.gov The versatility of the quinoline ring allows for structural modifications that can enhance potency and selectivity, making it a valuable template for the development of novel antimicrobial agents. nih.gov

Derivatives of 8-methoxy-4-methyl-quinoline have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, a series of novel 8-methoxy-4-methyl-quinoline derivatives, including azetidinones and thiazolidinones, were synthesized and screened for their antibacterial potential. researchgate.net The compounds were tested against Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermis, as well as Gram-negative strains like Escherichia coli and Klebsiella pneumoniae. researchgate.net

Several of these synthesized analogs exhibited potent antibacterial activity, with some showing efficacy comparable or superior to the standard antibiotic, ampicillin. researchgate.net Specifically, compounds designated as 10 , 11 , and 16 in the study demonstrated noteworthy minimum inhibitory concentrations (MICs), indicating their strong potential as antibacterial agents. researchgate.net

| Compound | MIC (μg/mL) | ||

|---|---|---|---|

| S. aureus | B. subtilis | E. coli | |

| Compound 10 (An azetidinone derivative) | 3.125 | 6.25 | 6.25 |

| Compound 11 (An azetidinone derivative) | 1.562 | 3.125 | 3.125 |

| Compound 16 (A thiazolidinone derivative) | 3.125 | 6.25 | 6.25 |

| Amphicillin (Standard) | 1.562 | 12.5 | 6.25 |

Other research has also highlighted the efficacy of different quinoline analogs. A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showed moderate to good activity against Proteus mirabilis, E. coli, B. subtilis, and Staphylococcus albus. nih.gov

The emergence and spread of multidrug-resistant (MDR) bacteria represent a significant global health challenge, driving the search for novel antibiotics. researchgate.net Quinoline derivatives have shown promise in combating these resilient pathogens. nih.govnih.gov

A study focusing on quinoline-2-one derivatives revealed potent antibacterial activity against a panel of MDR Gram-positive bacteria. nih.gov Notably, certain compounds were highly effective against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One of the most active compounds, designated 6c , also demonstrated significant antibiofilm capabilities against an MRSA strain, reducing biofilm formation in a dose-dependent manner. nih.gov Another study found that certain quinoline derivatives were highly active against the emerging hypervirulent bacterium Clostridium difficile, with one compound showing a MIC value comparable to that of vancomycin. nih.gov

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-Resistant S. aureus (MRSA) | 0.75 |

| Vancomycin-Resistant Enterococci faecalis (VRE) | 0.75 |

| Methicillin-Resistant S. epidermidis (MRSE) | 2.50 |

In addition to their antibacterial effects, quinoline analogs have been investigated for their antifungal potential. Various studies have demonstrated that structural modifications to the quinoline core can yield compounds with significant activity against pathogenic fungi. nih.govnih.govmdpi.com

One study reported that a series of quinoline derivatives, including 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, exhibited in vitro antifungal activity that was comparable or even superior to the standard antifungal drug fluconazole. nih.gov Similarly, research on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives found that many of the synthesized compounds possessed good to moderate antifungal activity against Candida albicans and Aspergillus niger. nih.gov

More recent research into new fluorinated quinoline analogs, using the agricultural fungicide Tebufloquin as a lead compound, has identified several derivatives with potent activity against a range of plant-pathogenic fungi. mdpi.com At a concentration of 50 μg/mL, several of these compounds showed high inhibition rates against fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| Compound 2b | S. sclerotiorum | >80 |

| Compound 2e | S. sclerotiorum | >80 |

| Compound 2f | S. sclerotiorum | >80 |

| Compound 2k | S. sclerotiorum | >80 |

| Compound 2n | S. sclerotiorum | >80 |

| Compound 2g | R. solani | 80.8 |

The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885) and primaquine, and research continues to explore new analogs for anti-protozoal applications. nih.gov213.55.101 Studies have evaluated derivatives for activity against parasites such as Plasmodium falciparum (malaria) and Leishmania species (leishmaniasis). nih.govscience.gov

A study of various quinoline derivatives revealed moderate to high in vitro antimalarial activity against P. falciparum, with IC50 values reported in the range of 0.014 to 5.87 μg/mL. science.gov In the search for new antileishmanial agents, 2-substituted quinolines have emerged as a promising class of compounds. nih.gov Synthetic analogs of chimanine B, a natural quinoline alkaloid, showed potent in vitro activity against resistant strains of Leishmania, with IC50 values between 2.4 and 3.6 μM. rsc.org Furthermore, a series of chloroquine hybrids demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values below 10 µM. nih.govresearchgate.net Chloroquinoline-based chalcones have also been assessed, showing greater activity against Entamoeba histolytica than against P. falciparum. nih.gov

| Compound Type | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| Various Quinoline Derivatives | Plasmodium falciparum | 0.014 - 5.87 μg/mL | science.gov |

| Synthetic Chimanine B Analogs | Resistant Leishmania strains | 2.4 - 3.6 μM | rsc.org |

| Heterocyclic Chloroquine Hybrids | Leishmania mexicana | < 10 μM | nih.govresearchgate.net |

| Chloroquinoline-based Chalcones | Entamoeba histolytica | More active than Metronidazole (IC50 = 1.46 μM) | nih.gov |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Anticancer Activity

The antitumor properties of quinoline derivatives have been a significant area of investigation. nih.gov The core structure is a key pharmacophore in compounds designed to interfere with cancer cell growth and proliferation. nih.govnih.gov

In vitro cytotoxicity assays have confirmed the ability of specific 2-chloro-8-methoxy-4-methylquinoline analogs and related structures to inhibit the growth of a wide range of human cancer cell lines. nih.govnih.govmdpi.com

A notable example is the compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , which was designed based on the structure of the natural antitumor alkaloid neocryptolepine (B1663133). nih.gov This synthetic analog demonstrated potent and selective cytotoxicity against colorectal cancer cells. It exhibited IC50 values of 0.35 μM and 0.54 μM against HCT116 and Caco-2 cell lines, respectively. nih.gov Importantly, the compound showed significantly lower toxicity towards normal human intestinal epithelial cells (IC50 > 50 μM), suggesting a favorable therapeutic window. nih.gov

Other studies have identified different quinoline derivatives with broad antiproliferative activity. Quinazoline-chalcones and their pyrimidodiazepine derivatives have shown strong growth inhibition against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI50 (50% growth inhibition) values in the sub-micromolar to low micromolar range. nih.govrsc.org Additionally, 8-hydroxyquinoline (B1678124) derivatives have been identified as potent cytotoxic agents against liver, breast, and bone cancer cell lines. nih.gov

| Compound | Cancer Cell Line | Cancer Type | Activity (IC50 / GI50) | Reference |

|---|---|---|---|---|

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | Colorectal | 0.35 μM | nih.gov |

| Caco-2 | Colorectal | 0.54 μM | ||

| Quinazoline-chalcone 14g | K-562 | Leukemia | 0.622 μM | nih.govrsc.org |

| HCT-116 | Colon | 0.622 - 1.81 μM | ||

| MCF7 | Breast | 0.622 - 1.81 μM | ||

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular | 6.25 μg/mL | nih.gov |

| T-47D | Breast | 12.5 - 25 μg/mL | ||

| Quinoline-based DNMT inhibitor 2a | U937 | Leukemia | 0.7 μM | mdpi.com |

| HL60 | Leukemia | 0.2 μM |

Proposed Mechanisms of Action at the Cellular and Molecular Level

The diverse biological effects of quinoline analogs stem from their ability to interact with multiple molecular targets within the cell. The proposed mechanisms are multifaceted, ranging from interference with fundamental processes like DNA replication and cell division to the modulation of key signaling pathways.

Quinoline derivatives have demonstrated the capacity to interfere with DNA synthesis and compromise its integrity, primarily through DNA intercalation and the inhibition of topoisomerase enzymes. ijmphs.com Topoisomerases are crucial enzymes that resolve topological issues in DNA during replication, transcription, and other cellular processes. mdpi.com By inhibiting these enzymes, certain quinoline analogs can generate toxic DNA intermediates, leading to lethal double-stranded breaks and ultimately cell death. nih.govnih.gov

Many of these compounds, characterized by their planar aromatic heterocyclic structure, function by forming a ternary complex with DNA and topoisomerases I or II. researchgate.net For instance, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. mdpi.com One particular derivative, compound 2E, showed a pattern of topoisomerase IIα inhibition equivalent to the well-known anticancer drug, etoposide. mdpi.com Similarly, some novel 9-anilinothiazolo[5,4-b]quinoline derivatives have been identified as inhibitors of human topoisomerase II. drugbank.com The ability of these compounds to intercalate into DNA, a mechanism shared by drugs like doxorubicin (B1662922) and mitoxantrone, is often associated with their antiproliferative activity. ijmphs.comnih.gov

Table 1: Selected Quinoline Analogs and their Effects on DNA Integrity

| Compound Class | Specific Derivative(s) | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-f]quinolines | Compound 2E | Topoisomerase IIα | 88.3% inhibition of enzyme activity | mdpi.com |

| 9-Anilinothiazolo[5,4-b]quinolines | Derivatives with diethylaminopropylamino group | Topoisomerase II | Inhibition of kDNA decatenation | drugbank.com |

| Acridine-Thiosemicarbazones | DL-01, DL-07, DL-08 | Topoisomerase IIα | 74-79% inhibition | nih.gov |

A significant mechanism of action for several quinoline analogs involves the induction of oxidative stress, which can trigger programmed cell death, or apoptosis. nih.gov Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Studies on novel quinoline derivatives have shown their ability to increase intracellular ROS levels. For example, the derivative DFIQ was found to disrupt the reduction of ROS, leading to an accumulation of superoxide (B77818) radicals. nih.gov Similarly, a novel tetrahydrobenzo[g]imidazo[1,2-α]quinoline derivative, 5c, induced apoptosis in glioblastoma cells by enhancing intracellular oxidative stress. waocp.org This increase in ROS can lead to the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. waocp.orgtuni.fi

Further research on a series of quinoline derivatives of combretastatin (B1194345) A-4 demonstrated that the most potent compound, 12c, induced apoptosis through a mitochondrial-dependent pathway and caused the generation of reactive oxygen species in cancer cells. tandfonline.com The induction of apoptosis by these compounds is often confirmed by observing increased activity of caspases, such as caspase-3, which are key executioners of the apoptotic process. waocp.orgtuni.fi

Table 2: Quinoline Analogs Inducing Oxidative Stress and Apoptosis

| Compound/Analog | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| DFIQ | NSCLC cells | Induces superoxide accumulation | nih.gov |

| Imidazoquinoline-5c | U-87MG (Glioblastoma) | Induces ROS generation and caspase-3 activation | waocp.org |

| Tetrahydroquinoline 4ag | SNB19, LN229 (Glioblastoma) | Induces intracellular and mitochondrial ROS, activates Caspase-3/7 | tuni.fi |

| Quinoline derivative 12c | MCF-7 (Breast Cancer) | Causes ROS generation and mitochondrial-dependent apoptosis | tandfonline.com |

Several quinoline derivatives exert their antiproliferative effects by interfering with the process of cell division, specifically by inhibiting tubulin polymerization. arabjchem.org Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent cell death. nih.govrsc.org

Many of these quinoline-based tubulin inhibitors target the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov For example, a series of quinoline-indole derivatives were designed as analogs of isocombretastatin A-4, a known tubulin inhibitor. The most potent compounds, 27c and 34b, exhibited significant antiproliferative activity by effectively inhibiting microtubule polymerization through binding to the colchicine site. nih.gov Another study reported a quinoline derivative, compound 4c, which successfully inhibited tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM and induced cell cycle arrest at the G2/M phase. nih.govrsc.orgresearchgate.net These findings highlight the potential of the quinoline scaffold in developing novel antimitotic agents. rsc.org

Table 3: Quinoline Derivatives as Tubulin Polymerization Inhibitors

| Compound/Analog | Target Site | IC₅₀ (Tubulin Polymerization) | Cellular Effect | Reference |

|---|---|---|---|---|

| Compound 4c | Colchicine binding site | 17 ± 0.3 μM | G2/M phase arrest in MDA-MB-231 cells | nih.govrsc.org |

| Compound 34b | Colchicine binding site | - | G2/M phase arrest, apoptosis in K562 cells | nih.gov |

| Compound 12c | Colchicine binding site | - | G2/M phase arrest in MCF-7 cells | tandfonline.com |

Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinoline derivatives have emerged as a significant class of kinase inhibitors. arabjchem.org

Tyrosine Kinases: Receptor tyrosine kinases (RTKs) such as EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) are crucial targets in cancer therapy. nih.gov Several quinoline-based small molecules have been developed as inhibitors of these kinases. nih.gov For instance, certain quinolinone derivatives have shown promising inhibitory activity against HER-2 and PDGFR-β. nih.gov Quinazoline (B50416) derivatives, which share a similar heterocyclic core, have also been extensively studied as EGFR and VEGFR-2 inhibitors. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Inhibiting CDKs can halt uncontrolled cell proliferation in cancer. Quinoline-based compounds have been discovered that can inhibit CDK2. nih.govnovartis.com Some of these inhibitors not only act as ATP-competitive inhibitors but can also disrupt the interaction between CDK2 and its activating partner, cyclin A. novartis.com Quinazoline-based derivatives have also been identified as potent inhibitors of CDK2 and CDK4. researchgate.netresearchgate.net

Other Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) are also implicated in tumor growth. nih.gov Researchers have reported quinoline-2-carboxamides and 2-styrylquinolines as potential Pim-1 kinase inhibitors. ijmphs.com

Table 4: Quinoline Analogs as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Example/Key Finding | Reference |

|---|---|---|---|

| Quinolinone derivatives | EGFR, HER-2, PDGFR-β, VEGFR-2 | Compound 4j showed potent inhibition of HER-2 and PDGFR-β | nih.gov |

| Quinoline derivatives | VEGFR-2 | Used to develop 3D-QSAR models for inhibitor design | |

| Quinoline-based inhibitors | CDK2/cyclin A | Disrupts protein-protein interaction and ATP-competitive inhibition | novartis.com |

| Quinoline-2-carboxamides | Pim-1 | Identified as potential inhibitors | ijmphs.com |

Beyond kinases and topoisomerases, quinoline derivatives have been shown to inhibit other crucial enzymes.

DNA Gyrase: DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. youtube.comyoutube.com Quinolones and fluoroquinolones function by inhibiting the activity of DNA gyrase and topoisomerase IV, leading to breaks in bacterial DNA and subsequent cell death. nih.govyoutube.comscholarsportal.info They stabilize the enzyme-DNA complex, preventing the re-ligation of the DNA strands. nih.gov Novel quinoline derivatives continue to be synthesized and evaluated as potent DNA gyrase inhibitors, with some showing significant broad-spectrum antimicrobial activity. nih.gov

Lanosterol-14α-demethylase (CYP51): This enzyme is a key component in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, and its inhibition is the mechanism of action for azole antifungal drugs. Studies have shown that some antifungal agents can inhibit lanosterol-14α-demethylase. nih.govdrugbank.com Recently, dual inhibitors targeting both CYP51 and histone deacetylase (HDAC) have been designed, suggesting a potential role for scaffolds like quinoline in developing novel antifungal agents. nih.govresearchgate.net

Other Investigated Biological Activities of Quinoline Scaffolds (relevant to analogs)

The versatility of the quinoline scaffold is evident in the broad spectrum of other biological activities reported for its derivatives. These activities underscore the importance of this heterocyclic system in medicinal chemistry. biointerfaceresearch.combohrium.comrsc.org

Antimalarial: The quinoline ring is the core structure of several well-known antimalarial drugs, including quinine, chloroquine, and mefloquine. These agents typically interfere with the parasite's life cycle. biointerfaceresearch.com

Antibacterial: As discussed with DNA gyrase inhibitors, quinolones are a major class of antibacterial agents. biointerfaceresearch.comnih.gov

Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory properties. biointerfaceresearch.combohrium.com

Antifungal: Beyond the inhibition of lanosterol-14α-demethylase, various quinoline derivatives have shown antifungal activity through other mechanisms. rsc.org

Anticonvulsant and Antidepressant: Some quinoline compounds have been investigated for their potential effects on the central nervous system, exhibiting anticonvulsant and antidepressant activities. biointerfaceresearch.com

Antihypertensive: The quinoline scaffold has also been incorporated into compounds with antihypertensive properties. biointerfaceresearch.com

This wide range of biological activities highlights the privileged nature of the quinoline scaffold in drug discovery and development. nih.govresearchgate.net

Anti-inflammatory and Analgesic Properties

Derivatives of the quinoline nucleus have been extensively evaluated for their anti-inflammatory potential. nih.gov In vitro studies are crucial for identifying the molecular targets and pathways through which these compounds exert their effects.

Detailed Research Findings

Research into chloro-substituted quinoline analogs has demonstrated significant anti-inflammatory activity. One study investigated a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. tbzmed.ac.irtbzmed.ac.ir Among the tested compounds, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (referred to as compound 5) showed the most potent inhibitory activity on NO release. tbzmed.ac.ir Further investigation revealed that this effect was associated with the suppression of inducible nitric oxide synthase (iNOS) protein expression and a decrease in the gene expression of other inflammatory markers. tbzmed.ac.ir

Another approach involved the synthesis of molecular hybrids combining quinoline with thiazolidinedione, another pharmacologically important nucleus. nih.gov Specific thiazolidinedione-quinoline hybrids, namely LPSF/ZKD2 and LPSF/ZKD7, were found to significantly decrease the concentration of the pro-inflammatory cytokines IFN-γ and TNF-α in a dose-dependent manner. nih.gov Additionally, studies on azetidine-2-one scaffolds fused with quinoline have noted that compounds featuring a chloro group and a methoxy (B1213986) substitution possess notable anti-inflammatory properties. biointerfaceresearch.com

The analgesic effects of these compounds are often linked to their anti-inflammatory mechanisms. The peripheral analgesic activity of certain quinoline derivatives is attributed to the inhibition of local endogenous mediators involved in pain and inflammation. tbzmed.ac.ir

| Compound Series | In Vitro Model | Key Finding | Reference |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | RAW 264.7 macrophages | Potent inhibition of LPS-induced Nitric Oxide (NO) release. | tbzmed.ac.irtbzmed.ac.ir |

| Thiazolidinedione-quinoline hybrids | Not Specified | Dose-dependent decrease in IFN-γ and TNF-α concentrations. | nih.gov |

| Azetidine-2-one based quinolines | Not Specified | Chloro and methoxy substitutions contribute to anti-inflammatory activity. | biointerfaceresearch.com |

Antiviral Activity (e.g., Anti-HIV)

The quinoline ring system is a core component of several established drugs and has been explored for its potential against various viral pathogens, including the Human Immunodeficiency Virus (HIV). ekb.egresearchgate.net

Detailed Research Findings

A significant body of research has focused on the anti-HIV activity of quinoline derivatives. A study investigating two series of quinolinyl chalcones, including (2E)-3-(2-chloro-6-methoxyquinolin-3-yl)-1-(aryl)prop-2-en-1-ones, evaluated their in vitro anti-HIV-1 activity. researchgate.net Out of 38 compounds synthesized, seventeen demonstrated good anti-HIV-1 activity with EC50 values below 20 μM. researchgate.net The study highlighted that the nature and position of substituents on the aryl ring were critical for both antiviral potency and cytotoxicity. researchgate.net Compound 5h from this series emerged as the most potent anti-HIV-1 agent, with an EC50 value of 1.1 μM. researchgate.net Several other analogs also displayed potent activity with EC50 values under 5 μM, and many showed no toxicity in human lymphocytes. researchgate.net

The versatility of the quinoline scaffold is further demonstrated in studies of related structures. For instance, isoquinoline-based compounds have been developed as CXCR4 antagonists, which is relevant to HIV entry into cells, with some analogs showing excellent antiviral activity against both HIV-1 and HIV-2. mdpi.com This underscores the broad potential of the quinoline and isoquinoline (B145761) families as platforms for the development of novel antiviral agents.

| Compound Series / Name | Virus Strain | Activity Metric (EC₅₀) | Reference |

| Compound 5h (a quinolinyl chalcone) | HIV-1 | 1.1 μM | researchgate.net |

| Compound 4a (a quinolinyl chalcone) | HIV-1 | < 5 μM | researchgate.net |

| Compound 4l (a quinolinyl chalcone) | HIV-1 | < 5 μM | researchgate.net |

| Compound 5o (a quinolinyl chalcone) | HIV-1 | < 5 μM | researchgate.net |

| Isoquinoline-based CXCR4 antagonists | HIV-1 and HIV-2 | < 100 nM (for several analogs) | mdpi.com |

Antioxidant Properties

The antioxidant potential of quinoline derivatives has been investigated through various in vitro assays that measure their ability to scavenge free radicals and counteract oxidative processes. mdpi.comnih.gov

Detailed Research Findings

Different classes of quinoline analogs have demonstrated notable antioxidant capabilities. In one study, a series of quinoline-2-one derivatives were screened for their antioxidant properties using an in vitro H2O2 scavenging assay. ekb.eg A specific quinolinonyl-glycine derivative, compound 10 , exhibited excellent H2O2 scavenging activity with an IC50 of 20.92 µg/mL, which surpassed the activity of the standard antioxidant, ascorbic acid. ekb.eg

Another study focused on 8-amino-quinoline derivatives conjugated with natural antioxidant acids, such as lipoic, caffeic, and ferulic acids. nih.gov These compounds were evaluated for their radical-scavenging properties using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay, confirming their ability to scavenger oxygen radicals. nih.gov Research on other synthetic quinoline derivatives has also shown that even minor changes to the chemical structure can significantly impact their antioxidant activity as measured by DPPH and ABTS radical scavenging assays. mdpi.com

Interestingly, some quinoline analogs can also exhibit pro-oxidant effects as part of a different biological mechanism. For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, an analog designed based on a natural product, was found to promote the production of reactive oxygen species (ROS) as part of its mechanism for inducing cancer cell death. nih.govnih.gov This dual potential highlights the complex role that quinoline derivatives can play in modulating cellular redox states.

| Compound Series / Name | Assay | Key Finding | Reference |

| Quinolinonyl-glycine derivative 10 | H₂O₂ Scavenging | Excellent activity (IC₅₀ = 20.92 µg/mL), surpassing ascorbic acid. | ekb.eg |

| 8-Amino-quinoline derivatives | DPPH Radical Scavenging | Confirmed capacity to scavenge oxygen radicals. | nih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline | Cellular ROS production | Promoted reactive oxygen species as an anticancer mechanism. | nih.govnih.gov |

Vii. Development and Application of 2 Chloro 8 Methoxy 4 Methylquinoline As a Lead Compound or Scaffold

Rational Design of Novel Quinoline-Based Bioactive Compounds

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. The quinoline (B57606) scaffold is frequently employed in this approach due to its proven pharmacological relevance. nih.govmdpi.com By modifying the core structure of 2-Chloro-8-methoxy-4-methylquinoline, researchers can systematically explore structure-activity relationships (SAR) to enhance desired biological effects.

One prominent example of rational design involves the development of novel antiviral agents targeting the Enterovirus D68 (EV-D68). nih.gov Researchers identified quinoline analogues as potent inhibitors of the viral protein VP1. nih.gov Through virtual screening and subsequent structural optimization, a series of compounds were synthesized to improve antiviral potency. nih.gov Modifications at various positions of the quinoline ring were systematically evaluated, demonstrating that specific substituents were critical for activity. nih.gov This process led to the discovery of compounds with significantly increased potency compared to the initial hits. nih.gov

In the field of oncology, rational design has been applied to create derivatives of natural products. For instance, based on the core structure of the antitumor alkaloid neocryptolepine (B1663133), a derivative named 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was designed and synthesized. nih.gov This rationally designed compound exhibited significantly enhanced cytotoxicity against colorectal cancer cell lines compared to the parent natural product, while showing reduced effects on normal cells. nih.gov The design strategy focused on modulating the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov

Computational methods, such as Comparative Molecular Field Analysis (CoMFA), further refine the rational design process. mdpi.com By building a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model for a series of quinoline derivatives, researchers can analyze the steric and electrostatic fields to predict how structural changes will impact biological activity. mdpi.com This in-silico approach allows for the design of new compounds with potentially improved anti-cancer properties before undertaking their synthesis, streamlining the discovery process. mdpi.com

Table 1: Cytotoxicity of Rationally Designed Quinoline Derivative (Compound 49)

| Compound | HCT116 (IC50 µM) | Caco-2 (IC50 µM) | HIEC (IC50 µM) |

|---|---|---|---|

| Neocryptolepine | 5.97 | Not Reported | >10 |

| Compound 49 (Designed Derivative) | 0.35 | 0.54 | >10 |

Data sourced from a study on rationally designed neocryptolepine derivatives for colorectal cancer treatment. nih.gov Compound 49 is 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. HIEC are normal intestinal epithelial cells.

Scaffold Hopping and Lead Optimization Strategies for Enhanced Activity and Specificity

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Scaffold hopping is an advanced strategy within lead optimization that involves replacing the central core (scaffold) of a molecule with a structurally different one while retaining the original biological activity. This can lead to new compounds with improved properties, such as better metabolic stability or novel intellectual property.

The quinoline scaffold, while effective, can be subjected to optimization to enhance its therapeutic profile. For example, in the development of tubulin polymerization inhibitors, lead optimization efforts on a 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one lead compound involved scaffold hopping by expanding a portion of the ring system and performing isometric replacement of the quinazoline (B50416) A/B-ring. nih.govresearchgate.net This led to the discovery of new scaffolds with extremely high antiproliferative activity, comparable to the original lead compound and existing clinical drug candidates. nih.gov

SAR studies are fundamental to lead optimization. mdpi.com In the development of anti-Chagas agents, a series of 2-alkylaminomethylquinoline derivatives were synthesized and evaluated. nih.gov By rationally modifying substituents on the quinoline ring, researchers identified compounds with high selectivity indexes against the Trypanosoma cruzi parasite. nih.gov One optimized compound not only controlled parasitemia levels in vivo but also prevented tissue inflammation, a key factor in the progression of chronic Chagasic cardiomyopathy. nih.gov

These optimization strategies often focus on modifying key positions of the quinoline ring. The chlorine atom at the C-2 position of this compound, for example, is a prime site for introducing new functional groups to probe interactions with a biological target and improve parameters like solubility, metabolic stability, and potency. nih.gov

Table 2: Antitumor Activity of Optimized Quinazoline Derivatives

| Compound | Modification | Antitumor Activity (GI50, µM) |

|---|---|---|

| 13f | 2-chloro substituent | 0.045 - 0.082 |

| 13i | 2-methylamino substituent | 0.051 - 0.084 |

| 13h | 2-methoxy substituent | 0.5 - 1.0 |

| 13j | Longer side chain at C-2 | Reduced Potency |

Data adapted from lead optimization studies on quinazoline-based tubulin inhibitors, showing how modifications at the C-2 position influence antitumor activity. nih.gov GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Use as an Intermediate for the Synthesis of More Complex Molecular Structures

The chemical reactivity of this compound makes it a valuable intermediate in organic synthesis. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, providing a straightforward method for introducing diverse functionalities and constructing more elaborate molecules. This versatility is crucial for building libraries of compounds for biological screening and for synthesizing complex target molecules.

This compound and its close analogues, such as 2-chloroquinoline-3-carbaldehydes, serve as powerful building blocks for a wide array of heterocyclic systems. nih.gov The 2-chloro group can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles. For example, condensation of a 2-chloro-quinoline carbaldehyde with various anilines yields the corresponding Schiff bases, which can be further reduced to create substituted aminoquinolines. nih.govnih.gov Similarly, reactions with hydrazine (B178648) can be used to introduce hydrazino groups, which are themselves versatile functional handles for further elaboration. mdpi.com

The reactivity of the 2-chloro-quinoline scaffold enables its use in multicomponent reactions to construct complex fused ring systems in a single step. For instance, quinolinyl-tetrahydropyrimidine derivatives can be synthesized from a one-pot reaction of a 2-chloro-3-formylquinoline, urea (B33335) or thiourea, and ethyl acetoacetate. nih.gov This demonstrates the efficiency of using this scaffold to rapidly generate molecular complexity. The ability to use this intermediate to build fused systems like pyrrolo[3,4-b]quinolinones further highlights its synthetic utility. nih.gov The strategic placement of the chloro, methoxy (B1213986), and methyl groups allows for controlled, regioselective reactions to build intricate molecular architectures that are foundational to many areas of chemical and pharmaceutical research.

Table 3: Synthetic Applications of 2-Chloro-Quinoline Intermediates

| Reactant/Reagent | Reaction Type | Resulting Structure/Product Class | Reference |

|---|---|---|---|

| Substituted Anilines | Condensation / Reduction | N-arylmethyl-aminoquinolines | nih.gov |

| Urea, Ethyl Acetoacetate | One-Pot Multicomponent | Quinolinyl-pyrimidines | nih.gov |

| Formamide | Cyclization / Condensation | Pyrrolo[3,4-b]quinolinones | nih.gov |

| Hydrazine Hydrate (B1144303) | Nucleophilic Substitution | Hydrazinoquinolines | mdpi.com |

This table summarizes various synthetic transformations using 2-chloro-quinoline analogues as versatile intermediates.

Viii. Analytical and Spectroscopic Characterization of 2 Chloro 8 Methoxy 4 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoline (B57606) derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In ¹H NMR spectra of quinoline derivatives, protons on the aromatic rings typically appear in the range of 6.0–9.0 ppm. The exact chemical shift is influenced by the electronic effects of the substituents. The electronegative nitrogen atom in the quinoline ring causes a downfield shift for adjacent protons, particularly at the C2 and C8 positions. For instance, in a related compound, 1,10-Phenanthroline, the protons ortho to the nitrogen heteroatom (at C3 and C13) show calculated chemical shifts of 9.0762 ppm. The methyl group protons at the C4 position of 2-Chloro-8-methoxy-4-methylquinoline are expected to appear as a singlet in the aliphatic region, typically around 2.5-3.0 ppm. The methoxy (B1213986) group protons at C8 would also produce a singlet, generally further upfield around 3.8-4.2 ppm.

In ¹³C NMR spectroscopy, the carbon atoms of the quinoline ring system resonate in the aromatic region (110-160 ppm). Carbons directly attached to electronegative atoms like chlorine, oxygen, and nitrogen experience significant downfield shifts. For this compound, the C2 carbon, bonded to both nitrogen and chlorine, would be expected at a very low field. Similarly, the C8 carbon, attached to the methoxy group, will be shifted downfield. The methyl carbon at C4 and the methoxy carbon will appear in the upfield region of the spectrum. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) at the HF/6-31++G(d,p) level of theory are often employed to predict and help interpret the experimental chemical shifts of complex quinoline derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | 115 - 150 |

| 4-CH₃ | ~2.7 | ~20 |

| 8-OCH₃ | ~4.0 | ~56 |

| C2-Cl | - | >150 |

| C8-O | - | >150 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of quinoline derivatives are characterized by several key regions:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. scialert.net Aliphatic C-H stretching from the methyl and methoxy groups are observed between 2850 and 3000 cm⁻¹. scialert.net

C=C and C=N Stretching: The characteristic stretching vibrations of the quinoline ring (C=C and C=N bonds) are found in the 1430–1625 cm⁻¹ region. scialert.net These bands are often strong in both IR and Raman spectra.

Ring Breathing Modes: The quinoline ring exhibits characteristic breathing modes, which can be observed in the fingerprint region. For example, bands around 1010 cm⁻¹ and in the 700-900 cm⁻¹ range have been assigned to ring breathing modes in some derivatives. researchgate.net

Substituent Vibrations: The presence of substituents gives rise to specific vibrational bands. The C-Cl stretching vibration is typically found in the 600–800 cm⁻¹ region, though it can be weak. The C-O stretching of the methoxy group usually appears as a strong band between 1000 and 1300 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations are characteristic. Methyl group deformations (bending vibrations) are observed around 1380 cm⁻¹ and 1450 cm⁻¹. scialert.net

For the related compound 2-chloro-4-methylquinoline, the gas-phase IR spectrum shows prominent bands corresponding to these vibrational modes. nist.gov The analysis of both IR and Raman spectra, often supported by Density Functional Theory (DFT) calculations, enables a complete assignment of the fundamental vibrational modes of the molecule. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for Substituted Quinolines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C / C=N Ring Stretch | 1430 - 1625 | IR, Raman |

| C-O (Methoxy) Stretch | 1000 - 1300 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) provides the molecular weight. nih.gov

For this compound (C₁₁H₁₀ClNO), the expected molecular weight is approximately 207.66 g/mol . The mass spectrum would show a molecular ion peak at m/z 207. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 209 with about one-third the intensity of the M⁺˙ peak is expected, confirming the presence of one chlorine atom. miamioh.edu

The fragmentation of the molecular ion provides clues to the molecule's structure. libretexts.org For substituted quinolines, common fragmentation pathways include:

Loss of Substituents: The molecular ion can lose its substituents as radicals. For this compound, this could involve the loss of a methyl radical (∙CH₃, 15 Da) to form an ion at m/z 192, or a chlorine radical (∙Cl, 35 Da) to form an ion at m/z 172.

Loss of Neutral Molecules: The expulsion of small, stable neutral molecules is a common process.

Loss of CO (28 Da) from the methoxy group after rearrangement is a known fragmentation pathway for methoxy-substituted aromatics, which could lead to an ion at m/z 179. cdnsciencepub.com

Loss of HCN (27 Da) from the quinoline ring is a characteristic fragmentation of the quinoline core itself. mcmaster.ca

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom can also occur. youtube.com

The fragmentation pattern for 4-chloro-8-methylquinolin-2(1H)-one shows a stable molecular ion which is also the base peak, indicating the stability of the quinoline ring system. mdpi.com The interplay of these fragmentation pathways results in a unique mass spectrum that serves as a molecular fingerprint.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss | Predicted m/z |

| [M]⁺˙ | - | 207 / 209 |

| [M - CH₃]⁺ | Loss of ∙CH₃ | 192 / 194 |

| [M - Cl]⁺ | Loss of ∙Cl | 172 |

| [M - CO]⁺˙ | Loss of CO | 179 / 181 |

| [M - CH₃ - CO]⁺ | Loss of ∙CH₃ and CO | 164 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While the specific crystal structure of this compound is not available, analysis of closely related derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions.

For example, the crystal structure of N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline has been determined. nih.gov In this derivative, the quinoline ring system is essentially planar. The crystal packing is characterized by zigzag layers where molecules are connected via intermolecular N—H···N hydrogen bonds, forming chains. nih.gov

Another related compound, 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, crystallizes in the monoclinic space group P2₁/n. nih.gov Its quinoline ring system is also nearly planar, with a maximum deviation of 0.017 Å. The crystal packing in this structure is stabilized by π–π stacking interactions between the quinoline rings of adjacent molecules, with a centroid-to-centroid distance of 3.5913 Å. nih.gov

Table 4: Crystallographic Data for a Related Derivative: 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline nih.gov

| Parameter | Value |

| Formula | C₁₅H₁₂ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.9975 (2) |

| b (Å) | 8.45037 (15) |

| c (Å) | 12.95869 (19) |

| β (°) | 96.7619 (16) |

| Volume (ų) | 1304.66 (4) |

| Z | 4 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The quinoline ring system is a chromophore that exhibits characteristic absorption bands.

The UV-Vis spectra of quinoline and its derivatives typically show multiple absorption bands corresponding to π→π* transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring system. nih.gov Methoxy groups, acting as auxochromes, generally cause a bathochromic (red) shift in the absorption maxima due to their electron-donating resonance effect, which extends the conjugated π-system.

For instance, studies on 6-methoxyquinoline (B18371) show a red shift in its fluorescence emission maximum with increasing solvent polarity, indicating a change in the dipole moment upon electronic excitation. researchgate.net Theoretical studies on quinoline derivatives using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra and help in assigning the observed electronic transitions. acs.orgacs.org The UV-Vis spectrum of this compound, recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the 250-400 nm range, characteristic of the substituted quinoline chromophore.

Q & A

Q. What are the most reliable synthetic routes for 2-Chloro-8-methoxy-4-methylquinoline?

The synthesis of quinoline derivatives often employs classical methods such as the Conrad-Limpach or Gould-Jacob protocols . For this compound, a common approach involves reducing imines derived from 2-chloro-8-methyl-3-formylquinoline using NaBHCN under mildly acidic conditions (pH ≈ 6). This method ensures selective reduction while preserving sensitive functional groups like methoxy and chloro substituents . Alternative routes may utilize POCl for esterification or chlorination steps, as demonstrated in the synthesis of related quinoline carboxylates .

Q. How should researchers characterize the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include dihedral angles between aromatic rings (e.g., 70.22° between quinoline and methoxybenzene rings) and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming chains along [100]) . For preliminary analysis, high-resolution NMR (e.g., and ) can confirm substituent positions, while FT-IR verifies functional groups like C=O or NH .

Q. What analytical techniques are critical for purity assessment?

Use a combination of HPLC (with UV detection at λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities. TLC (silica gel, ethyl acetate/hexane) is practical for monitoring reaction progress . Differential Scanning Calorimetry (DSC) can identify polymorphic forms by analyzing melting points and thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in quinoline functionalization?

Regioselectivity is influenced by steric and electronic factors. For example, introducing substituents at the 4-position may require Lewis acids (e.g., AlCl) to direct electrophilic substitution. Temperature control (e.g., 353–363 K for POCl-mediated reactions) and solvent polarity (methanol vs. DMF) also modulate reaction pathways . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What strategies resolve contradictions in crystallographic data, such as twin domains or disordered structures?

Twin domain issues (e.g., inversion twins with a 0.86:0.14 ratio) require careful refinement using software like SHELXL. Employ the TWIN/BASF commands to model domain contributions . For disordered methoxy or chloro groups, use restraints (ISOR, DELU) to stabilize thermal parameters. High-resolution synchrotron data (≤0.8 Å) improves electron density clarity .

Q. How do molecular properties (e.g., rotatable bonds, polar surface area) impact bioavailability in preclinical studies?

Reduced rotatable bonds (≤10) and polar surface area (≤140 Å) correlate with improved oral bioavailability. For this compound, the chloro and methoxy groups reduce flexibility, while the methyl group may enhance membrane permeability. In silico tools like SwissADME can predict logP and hydrogen-bond donor/acceptor counts to guide structural modifications .

Q. What methodologies are effective for analyzing π-π stacking and non-classical hydrogen bonding in crystal packing?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O/N). For π-π stacking, measure centroid distances (e.g., 3.737–3.834 Å between quinoline and phenyl rings) and dihedral angles (<10° for parallel stacking) . Raman spectroscopy can detect weak C–H⋯Cl interactions, which stabilize layered structures .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

Reconcile NMR chemical shift deviations (>0.5 ppm) by verifying solvent effects (DMSO vs. CDCl) and tautomeric equilibria. For IR, compare experimental carbonyl stretches (e.g., 1680 cm) with DFT-calculated values (B3LYP/6-31G* basis set). Use SC-XRD to resolve ambiguities in regiochemistry .

Q. What steps mitigate batch-to-batch variability in synthetic yields?

Standardize starting material purity (≥98% by HPLC) and reaction stoichiometry (e.g., 1:1 molar ratio for imine formation). Control humidity (<30% RH) to prevent hydrolysis of intermediates. For NaBHCN reductions, maintain pH 6–7 with acetic acid buffer to avoid side reactions .

Biological and Functional Studies

Q. How can the quinoline scaffold be modified to enhance antimicrobial or anticancer activity?

Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 8-position to improve target binding. Replace methoxy with morpholino groups to increase solubility. SAR studies on 4-methyl substituents suggest enhanced activity against Plasmodium falciparum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.